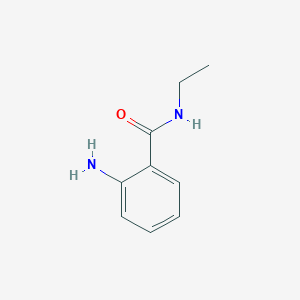

2-amino-N-ethylbenzamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-amino-N-ethylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O/c1-2-11-9(12)7-5-3-4-6-8(7)10/h3-6H,2,10H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNWRHZQXMAQTLH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)C1=CC=CC=C1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60364918 | |

| Record name | 2-amino-N-ethylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60364918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32212-29-6 | |

| Record name | 2-amino-N-ethylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60364918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of 2-Amino-N-ethylbenzamide from Isatoic Anhydride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 2-amino-N-ethylbenzamide, a valuable building block in medicinal chemistry and drug development, from the readily available starting material, isatoic anhydride. This document provides comprehensive experimental protocols, quantitative data, and a clear visualization of the synthetic pathway.

Reaction Overview

The synthesis of this compound from isatoic anhydride is a straightforward and efficient one-step process. The reaction proceeds via the nucleophilic acyl substitution of an amine, in this case, ethylamine, at the carbonyl group of the isatoic anhydride. This is followed by a ring-opening and subsequent decarboxylation to yield the desired 2-aminobenzamide derivative.

Quantitative Data

The following tables summarize the key quantitative data for the reactants and the product.

Table 1: Reactant Properties

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| Isatoic Anhydride | C₈H₅NO₃ | 163.13 | 118-48-9 |

| Ethylamine | C₂H₇N | 45.08 | 75-04-7 |

Table 2: Product Specifications

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Appearance |

| This compound | C₉H₁₂N₂O | 164.21 | 32212-29-6 | White to off-white solid |

Experimental Protocol

This protocol is adapted from established general procedures for the synthesis of N-substituted 2-aminobenzamides from isatoic anhydride.

Materials:

-

Isatoic anhydride

-

Ethylamine (as a solution in a suitable solvent, e.g., 70% in water or as a neat liquid)

-

Dimethylformamide (DMF), anhydrous

-

Ethyl acetate (EtOAc)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane

-

Dichloromethane (DCM)

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Condenser

-

Dropping funnel (if using neat ethylamine)

-

Separatory funnel

-

Rotary evaporator

-

Apparatus for column chromatography

-

Apparatus for recrystallization

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve isatoic anhydride (1.0 eq.) in anhydrous dimethylformamide (DMF, approx. 5 mL per mmol of isatoic anhydride).

-

Addition of Ethylamine: To the stirred solution, add ethylamine (1.0-1.2 eq.) dropwise at room temperature. If using a solution of ethylamine, it can be added in one portion. An exothermic reaction may be observed.

-

Reaction: Heat the reaction mixture to 50 °C and stir for 3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Dilute the reaction mixture with ethyl acetate (approx. 25 mL per mmol of isatoic anhydride).

-

Extraction: Transfer the mixture to a separatory funnel and wash with brine (3 x volume of DMF used). This will remove the DMF.

-

Drying: Dry the organic layer over anhydrous sodium sulfate.

-

Solvent Removal: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification:

-

Column Chromatography: Purify the crude product by flash column chromatography on silica gel. A suitable eluent system is a gradient of ethyl acetate in hexane (e.g., starting from 10% EtOAc in hexane and gradually increasing the polarity).

-

Recrystallization: Further purify the fractions containing the product by recrystallization from a suitable solvent system, such as dichloromethane/hexane, to afford pure this compound as a solid.

-

Reaction Pathway and Mechanism

The synthesis proceeds through a well-established mechanism involving nucleophilic attack, ring-opening, and decarboxylation.

Caption: Reaction pathway for the synthesis of this compound.

Expected Characterization Data

The following table summarizes the expected analytical data for the final product, this compound.

Table 3: Characterization Data of this compound

| Analysis | Expected Results |

| Melting Point | To be determined experimentally. Analogous N-alkyl-2-aminobenzamides have melting points in the range of 80-150 °C. |

| ¹H NMR | Expected signals for aromatic protons (approx. 6.5-7.5 ppm), NH₂ protons (broad singlet), NH proton of the amide (triplet), CH₂ of the ethyl group (quartet), and CH₃ of the ethyl group (triplet). |

| ¹³C NMR | Expected signals for aromatic carbons, the amide carbonyl carbon (approx. 168-170 ppm), and the two carbons of the ethyl group. |

| IR (cm⁻¹) | Expected characteristic peaks for N-H stretching of the primary amine (two bands, approx. 3300-3500 cm⁻¹), N-H stretching of the secondary amide (approx. 3300 cm⁻¹), C=O stretching of the amide (approx. 1630-1660 cm⁻¹), and aromatic C-H stretching. |

This technical guide provides a comprehensive overview for the synthesis of this compound from isatoic anhydride. The provided experimental protocol, along with the quantitative data and mechanistic insight, should serve as a valuable resource for researchers in the field of organic synthesis and drug discovery.

An In-depth Technical Guide to 2-amino-N-ethylbenzamide: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties and structure of 2-amino-N-ethylbenzamide (CAS No. 32212-29-6).[1][2][3][4][5] It is a member of the aminobenzamide class of compounds, which are of significant interest in medicinal chemistry. This document consolidates available data on its physicochemical properties, structural features, and potential biological activities. Detailed experimental protocols for its synthesis and purification are provided, along with a discussion of its role as a potential monoamine oxidase B (MAO-B) inhibitor.

Chemical Properties

Identification

| Identifier | Value |

| IUPAC Name | This compound[4] |

| CAS Number | 32212-29-6[1][2][3][4][5] |

| Molecular Formula | C₉H₁₂N₂O[1][2][5] |

| Canonical SMILES | CCNC(=O)C1=CC=CC=C1N[4] |

| InChI | InChI=1S/C9H12N2O/c1-2-11-9(12)7-5-3-4-6-8(7)10/h3-6H,2,10H2,1H3,(H,11,12)[4] |

| InChI Key | LNWRHZQXMAQTLH-UHFFFAOYSA-N[4] |

Physicochemical Properties

| Property | Value | Source/Notes |

| Molecular Weight | 164.21 g/mol [1] | |

| Melting Point | 90 - 100 °C[6] | From a Safety Data Sheet. |

| Boiling Point | Predicted to be around 328.8 °C at 760 mmHg | Based on data for the related compound N-methyl-N-(2-methylamino-ethyl)-benzamide.[7] |

| Solubility | Expected to be slightly soluble in water and soluble in organic solvents. | Benzamides with similar structures, such as N,N-dimethylbenzamide, are only slightly soluble in water due to the hydrophobic aromatic ring but are highly soluble in organic solvents like ethanol, acetone, and chloroform.[5][8] |

| pKa | Not experimentally determined. | Prediction methods combining quantum mechanics and machine learning can estimate pKa values with reasonable accuracy (RMSE of 0.7-1.0 log units).[9] For the aromatic amine, the pKa is expected to be in the range of typical anilines (around 4-5), while the amide nitrogen is generally not basic. |

| LogP | 1.225 | Computationally predicted.[4] |

| Hydrogen Bond Donors | 2[4] | |

| Hydrogen Bond Acceptors | 2[4] |

Chemical Structure and Spectroscopy

The structure of this compound consists of a benzamide core with an amino group at the ortho-position of the benzene ring and an ethyl group attached to the amide nitrogen.

Structural Representation

While no X-ray crystal structure for this compound is publicly available, studies on other benzamide derivatives reveal that the amide group is typically planar. The planarity of the benzamide core is a common feature in related structures.

Spectroscopic Data (Predicted)

The predicted ¹H NMR spectrum of this compound in a non-protic solvent like DMSO-d₆ would exhibit the following characteristic signals:

-

Aromatic Protons (4H): A complex multiplet pattern in the range of δ 6.5-7.8 ppm. The protons on the benzene ring will show splitting patterns influenced by both the amino and the amide substituents.

-

Amine Protons (2H): A broad singlet corresponding to the -NH₂ group, the chemical shift of which can be variable and is affected by concentration and temperature.

-

Amide Proton (1H): A triplet or broad triplet for the -NH- proton of the ethyl group, typically downfield due to the electron-withdrawing effect of the carbonyl group.

-

Ethyl Group Protons (5H): A quartet for the methylene (-CH₂-) protons adjacent to the amide nitrogen and a triplet for the terminal methyl (-CH₃) protons.

The predicted ¹³C NMR spectrum would show nine distinct signals:

-

Carbonyl Carbon (1C): A signal in the range of δ 165-175 ppm.

-

Aromatic Carbons (6C): Six signals in the aromatic region (δ 110-150 ppm). The carbon attached to the amino group (C2) and the carbon attached to the carbonyl group (C1) will have distinct chemical shifts from the other four aromatic carbons.

-

Ethyl Group Carbons (2C): A signal for the methylene carbon (-CH₂-) and a signal for the methyl carbon (-CH₃) in the aliphatic region (δ 10-50 ppm).

Experimental Protocols

Synthesis of this compound

A common and efficient method for the synthesis of N-substituted 2-aminobenzamides is the reaction of isatoic anhydride with the corresponding amine. The following protocol is adapted from a general procedure for the synthesis of N-alkyl 2-aminobenzamides.

Reaction Scheme:

Materials:

-

Isatoic anhydride

-

Ethylamine

-

Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane

-

Dichloromethane (DCM)

Procedure:

-

To a solution of isatoic anhydride (1 equivalent) in DMF, add ethylamine (1 equivalent).

-

Stir the reaction mixture at 50 °C for 3 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash several times with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a hexane:ethyl acetate gradient.

-

Further purification can be achieved by recrystallization from a mixture of dichloromethane and hexane to afford pure this compound.

Purification

Purification of the synthesized this compound is crucial to remove unreacted starting materials and byproducts.

Workflow for Purification:

Biological Activity: Monoamine Oxidase B (MAO-B) Inhibition

Derivatives of N-(2-aminoethyl)benzamide have been identified as competitive and time-dependent inhibitors of monoamine oxidase-B (MAO-B).[10] MAO-B is a key enzyme responsible for the degradation of monoamine neurotransmitters, particularly dopamine, in the brain.[10][11]

Signaling Pathway

The inhibition of MAO-B by compounds like this compound leads to an increase in the synaptic concentration of dopamine. This mechanism is particularly relevant in the context of neurodegenerative disorders like Parkinson's disease, where dopamine levels are depleted.[11]

The diagram illustrates that in the presynaptic neuron, dopamine that is not packaged into vesicles can be degraded by MAO-B. This compound, as a potential MAO-B inhibitor, would block this degradation, thereby increasing the amount of dopamine available for release into the synaptic cleft and subsequent binding to postsynaptic receptors.

Conclusion

This compound is a compound with well-defined chemical properties and a structure that lends itself to potential applications in medicinal chemistry, particularly as an inhibitor of MAO-B. The synthetic and purification protocols outlined in this guide provide a solid foundation for researchers to produce and study this molecule. Further investigation into its specific biological activities and the determination of its precise physicochemical parameters are warranted to fully elucidate its therapeutic potential.

References

- 1. This compound | 32212-29-6 | HBA21229 [biosynth.com]

- 2. scbt.com [scbt.com]

- 3. 32212-29-6|this compound|BLD Pharm [bldpharm.com]

- 4. fluorochem.co.uk [fluorochem.co.uk]

- 5. echemi.com [echemi.com]

- 6. combi-blocks.com [combi-blocks.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. solubilityofthings.com [solubilityofthings.com]

- 9. optibrium.com [optibrium.com]

- 10. What are MAO-B inhibitors and how do they work? [synapse.patsnap.com]

- 11. MAO-B Inhibitors | Parkinson's Foundation [parkinson.org]

An In-depth Technical Guide to 2-Amino-N-ethylbenzamide (CAS 32212-29-6)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, safety data, and potential biological activities of 2-Amino-N-ethylbenzamide (CAS 32212-29-6). The information is intended to support research, development, and safety protocols involving this compound.

Chemical and Physical Properties

This compound is a chemical compound with the molecular formula C9H12N2O.[1] It is also known by other names such as N-ethyl-2-aminobenzamide. A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| CAS Number | 32212-29-6 | [1] |

| Molecular Formula | C9H12N2O | [1] |

| Molecular Weight | 164.20 g/mol | [1] |

| SMILES | CCNC(=O)C1=CC=CC=C1N | [2] |

| Polar Surface Area | 55.1 Ų | [3] |

| XLogP3 | 1.99060 | [3] |

Safety and Handling

The available safety data indicates that this compound should be handled with care. It is classified as an irritant.[3] Detailed hazard information is provided in Table 2.

Table 2: Hazard Identification and Safety Precautions

| Hazard Statement | Precautionary Statement | Source |

| H315: Causes skin irritation | P261: Avoid breathing dust/fume/gas/mist/vapours/spray | [2] |

| H319: Causes serious eye irritation | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [2] |

| H335: May cause respiratory irritation | [2] |

Standard laboratory safety protocols should be followed when handling this compound, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or under a chemical fume hood.

Synthesis and Experimental Protocols

The synthesis of 2-aminobenzamide derivatives, including structures similar to this compound, can be achieved through the ring-opening of isatoic anhydride with the corresponding amine.[4][5]

General Synthesis Protocol for 2-Aminobenzamide Derivatives

This protocol is adapted from the synthesis of 2-amino-N-phenethylbenzamides.[6]

Materials:

-

Isatoic anhydride

-

Ethylamine (or other primary amine)

-

Dimethylformamide (DMF)

Procedure:

-

Dissolve isatoic anhydride (1 equivalent) in DMF.

-

Add a solution of the primary amine (1 equivalent) in DMF to the isatoic anhydride solution.

-

Reflux the reaction mixture for 6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

The precipitated solid product is then filtered and recrystallized to yield the desired 2-aminobenzamide derivative.

A solvent-free microwave-assisted methodology has also been described as a time-efficient alternative.[6]

Biological Activity and Signaling Pathways

While specific studies on the biological activity of this compound are limited, research on the closely related 2-amino-N-phenethylbenzamides provides valuable insights into its potential therapeutic applications, particularly for Irritable Bowel Syndrome (IBS).[4][5] These compounds have demonstrated spasmolytic and anti-inflammatory effects.[4][5]

Spasmolytic Activity

2-amino-N-phenethylbenzamides have shown a relaxation effect on smooth muscle, similar to the established antispasmodic drug mebeverine.[4][5] However, a key difference is that these compounds do not appear to affect the serotonin or Ca2+-dependent signaling pathways of contractile activity, suggesting a more targeted mechanism of action.[4][5]

Anti-inflammatory Activity and Signaling Pathway

Certain 2-amino-N-phenethylbenzamide derivatives have exhibited significant anti-inflammatory properties.[4][5] The proposed mechanism involves the inhibition of the pro-inflammatory cytokine interleukin-1β (IL-1β) and the stimulation of neuronal nitric oxide synthase (nNOS) expression, which leads to an increase in nitric oxide (NO) synthesis.[4][5] NO is a key signaling molecule involved in smooth muscle relaxation.

Caption: Proposed anti-inflammatory signaling pathway of 2-aminobenzamide derivatives.

Experimental Protocol for Assessing Spasmolytic Activity

The following is a generalized workflow for evaluating the spasmolytic effects of test compounds on isolated smooth muscle preparations, based on methodologies described for 2-amino-N-phenethylbenzamides.[5]

Caption: Experimental workflow for assessing spasmolytic activity.

Conclusion

This compound is a compound with potential for further investigation, particularly in the context of gastrointestinal disorders. The available data on related compounds suggests a promising profile for spasmolytic and anti-inflammatory activities through a potentially novel mechanism of action. Researchers and drug development professionals are encouraged to consider these findings in their exploration of new therapeutic agents. Further studies are warranted to fully elucidate the pharmacological profile and safety of this compound.

References

- 1. scbt.com [scbt.com]

- 2. This compound | 32212-29-6 | HBA21229 [biosynth.com]

- 3. echemi.com [echemi.com]

- 4. 2-Amino- N-Phenethylbenzamides for Irritable Bowel Syndrome Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Mechanism of Action of 2-amino-N-ethylbenzamide Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core mechanism of action of 2-amino-N-ethylbenzamide derivatives, a class of compounds with significant therapeutic potential, particularly in oncology. This document synthesizes key findings on their molecular targets, signaling pathways, and cellular effects, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying biological processes.

Core Mechanism of Action: Histone Deacetylase (HDAC) Inhibition

The primary mechanism of action for many biologically active this compound derivatives is the inhibition of histone deacetylases (HDACs). HDACs are a class of enzymes that remove acetyl groups from lysine residues on histones and other proteins, leading to a more compact chromatin structure and transcriptional repression of certain genes, including tumor suppressor genes. By inhibiting HDACs, these derivatives promote histone hyperacetylation, leading to a more relaxed chromatin state and the re-expression of silenced genes. This can result in cell cycle arrest, differentiation, and apoptosis in cancer cells.[1]

Several studies have demonstrated that this compound derivatives can selectively target class I HDACs (HDAC1, 2, and 3).[1][2] The 2-aminobenzamide moiety itself is a key pharmacophore that interacts with the zinc ion in the active site of the HDAC enzyme. Structural modifications to the benzamide scaffold have been shown to influence both the potency and selectivity of these inhibitors against different HDAC isoforms.[2] For instance, substitutions at the 4- and 5-positions of the 2-aminobenzamide ring can modulate selectivity for HDAC1/2 over HDAC3.[2]

Quantitative Data: Inhibitory Activity of this compound Derivatives

The following tables summarize the inhibitory concentrations (IC50) of various this compound derivatives against different HDAC isoforms and cancer cell lines.

Table 1: In Vitro Inhibitory Activity (IC50) of 2-aminobenzamide Derivatives against HDAC Isoforms

| Compound | HDAC1 (nM) | HDAC2 (nM) | HDAC3 (nM) | Reference |

| N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide (NA) | 95.2 | 260.7 | 255.7 | [1] |

| Compound 13 (2-methylamino benzamide) | >15,000 | >15,000 | 41 | [3] |

| Compound 16 (2-methylthiobenzamide) | >10,000 | >10,000 | 30 | [3] |

| Compound 7j | 650 | 780 | 1700 | [4] |

| Entinostat (Reference) | 930 | 950 | 1800 | [4] |

Table 2: Anti-proliferative Activity (IC50) of 2-aminobenzamide Derivatives against Cancer Cell Lines

| Compound | A2780 (µM) | HepG2 (µM) | MCF-7 (µM) | T47D (µM) | Reference |

| N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide (NA) | 2.66 | 1.73 | - | - | [1] |

| SAHA (Reference) | 27.3 | 19.5 | - | - | [1] |

| Compound 7b | - | - | 3.6 | 3.8 | [4] |

| Compound 7g | - | - | 8.9 | 3.3 | [4] |

| Compound 7j | - | - | 0.83 | 1.4 | [4] |

| Vorinostat (Reference) | - | - | 4.6 | 2.22 | [4] |

Secondary Mechanism of Action: Induction of Apoptosis via Oxidative Stress

Beyond HDAC inhibition, certain this compound derivatives have been shown to induce apoptosis through the generation of reactive oxygen species (ROS). This increase in intracellular ROS can lead to the collapse of the mitochondrial membrane potential and the subsequent activation of caspase-dependent apoptotic pathways. Western blot analyses have confirmed the modulation of key apoptotic proteins, with an upregulation of the pro-apoptotic protein Bax and a downregulation of the anti-apoptotic protein Bcl-2.[5]

Signaling Pathways

The following diagrams illustrate the key signaling pathways affected by this compound derivatives.

Caption: HDAC Inhibition by this compound Derivatives.

Caption: ROS-mediated Apoptosis Induction by this compound Derivatives.

Experimental Protocols

In Vitro HDAC Inhibition Assay

This protocol is adapted from methodologies used to determine the in vitro inhibitory activity of benzamide derivatives against recombinant human HDACs.[6]

1. Reagents and Materials:

-

Recombinant human HDAC1, HDAC2, and HDAC3/NCOR1 enzymes.

-

Fluorogenic substrate: Peptide derived from p53 (e.g., Ac-RHKK[acetyl]-AMC).

-

Assay Buffer: 50 mM HEPES, 150 mM NaCl, 5 mM MgCl2, 1 mM TCEP, 0.2 mg/ml BSA, pH 7.4.

-

Test Compounds: this compound derivatives dissolved in DMSO.

-

Stop Solution: 1 mg/ml trypsin and 20 µM SAHA (trichostatin A) in 1 mM HCl.

-

96-well black microplates.

-

Multilabel plate reader.

2. Procedure:

-

Prepare serial dilutions of the test compounds in the assay buffer.

-

In a 96-well plate, add the respective HDAC enzyme (e.g., 10 nM HDAC1, 3 nM HDAC2, or 3 nM HDAC3) to each well.

-

Add the diluted test compounds to the wells and pre-incubate for a minimum of 5 minutes at 37°C.

-

Initiate the enzymatic reaction by adding the fluorogenic substrate to a final concentration of 20 µM.

-

Incubate the reaction mixture for 30 minutes (for HDAC2 and HDAC3) or 90 minutes (for HDAC1) at 37°C.

-

Stop the reaction by adding the stop solution. This solution serves to halt further deacetylation by SAHA and allows trypsin to cleave the deacetylated substrate, releasing the fluorophore.

-

Measure the fluorescence intensity using a multilabel plate reader with an excitation wavelength of 380 ± 8 nm and an emission wavelength of 430 ± 8 nm.

-

Calculate the percent inhibition for each compound concentration relative to a DMSO control and determine the IC50 values using a suitable software.

Cell Viability (MTT) Assay

This protocol is a standard method for assessing the anti-proliferative activity of compounds on cancer cell lines.[6][7]

1. Reagents and Materials:

-

Human cancer cell lines (e.g., MCF-7, T47D).

-

Complete cell culture medium (e.g., DMEM with 10% FBS).

-

Test Compounds: this compound derivatives dissolved in DMSO.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/ml in PBS).

-

DMSO.

-

96-well clear microplates.

-

Microplate reader.

2. Procedure:

-

Seed cells in a 96-well plate at a density of 5 x 10^3 cells per well and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

Treat the cells with various concentrations of the test compounds (e.g., ranging from 0.1 to 50 µM) for 48 hours. Include a vehicle control (DMSO) and a positive control (e.g., Vorinostat).

-

After the treatment period, add MTT solution to each well to a final concentration of 0.5 mg/ml.

-

Incubate the plates for an additional 4 hours at 37°C to allow for the formation of formazan crystals.

-

Carefully remove the medium and add 100 µl of DMSO to each well to dissolve the formazan crystals.

-

Measure the optical density at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each treatment group relative to the vehicle control and determine the IC50 values.

Conclusion

This compound derivatives represent a promising class of therapeutic agents with a multi-faceted mechanism of action. Their primary role as HDAC inhibitors allows for the epigenetic reprogramming of cancer cells, leading to anti-proliferative effects. Furthermore, the ability of some derivatives to induce apoptosis through oxidative stress pathways provides an additional avenue for therapeutic intervention. The structure-activity relationships within this class of compounds offer a rich area for further optimization to enhance potency and selectivity. The experimental protocols provided herein serve as a foundation for the continued investigation and development of these compounds for clinical applications.

References

- 1. benchchem.com [benchchem.com]

- 2. Mechanism of Action of 2-Aminobenzamide HDAC Inhibitors in Reversing Gene Silencing in Friedreich’s Ataxia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Novel 2-Aminobenzamides as Potential Orally Active Antithrombotic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, synthesis and biological evaluation of benzamide derivatives as novel anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

The Multifaceted Therapeutic Potential of 2-Amino-N-ethylbenzamide Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 2-amino-N-ethylbenzamide scaffold has emerged as a privileged structure in medicinal chemistry, giving rise to a diverse array of analogs with significant biological activities. These compounds have demonstrated considerable promise in several therapeutic areas, including oncology, neurology, and inflammatory diseases. This technical guide provides an in-depth overview of the current research, focusing on the quantitative biological data, experimental methodologies, and underlying mechanisms of action of these versatile molecules.

Anticancer Activity: Targeting Proliferation and Survival

Analogs of this compound have shown potent anticancer activities across a range of human cancer cell lines. The primary mechanisms often involve the induction of apoptosis and the inhibition of key signaling pathways crucial for cancer cell growth and survival.

Quantitative Anticancer Activity Data

The cytotoxic effects of various this compound and related benzamide analogs have been quantified using IC50 values, which represent the concentration of a compound required to inhibit the growth of 50% of a cell population. The data below summarizes the activity of selected analogs against several cancer cell lines.

| Compound ID | Modification | Cell Line | IC50 (µM) | Reference |

| Series 5e | 2-amino-1,4-naphthoquinone-benzamide derivative | MDA-MB-231 (Breast) | 0.4 | [1] |

| HT-29 (Colon) | < 1 (more potent than cisplatin) | [1] | ||

| Series 5l | 3-nitroaniline derivative | MDA-MB-231 (Breast) | 0.4 | [1] |

| α-AAA-A | (RS)-N-(2-(cyclohexylamino)-2-oxo-1-phenylethyl)-N-phenylpropiolamide | HL-60 (Leukemia) | 1.61 ± 0.11 | [2] |

| K562 (Leukemia) | 3.01 ± 0.14 | [2] | ||

| α-AAA-B | (RS)-N-(2-(cyclohexylamino)-2-oxo-1-phenylethyl)-N-phenylbut-2-enamide | HL-60 (Leukemia) | 3.12 ± 0.15 | [2] |

| K562 (Leukemia) | 6.21 ± 0.17 | [2] | ||

| Compound 8d | 4-arylamino-pyrimidine derivative of 2-amino-N-methoxybenzamide | U87-MG (Glioblastoma) | 0.975 | [3] |

| Compound 9b | 4-arylamino-pyrimidine derivative of 2-amino-N-methoxybenzamide | U87-MG (Glioblastoma) | 1.033 | [3] |

| Compound 13 | 2-aminobenzothiazole derivative | HCT116 (Colon) | 6.43 ± 0.72 | [4] |

| A549 (Lung) | 9.62 ± 1.14 | [4] | ||

| A375 (Melanoma) | 8.07 ± 1.36 | [4] |

Experimental Protocols: Anticancer Activity Assessment

MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.

-

Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., 0.1 to 100 µM) and incubated for a further 48-72 hours.

-

MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for 3-4 hours.

-

Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The IC50 value is then calculated from the dose-response curve.[1][2]

Hoechst 33258 Staining for Apoptosis

This staining method is used to visualize nuclear changes and apoptosis.

-

Cell Treatment: Cells are treated with the test compounds for a specified period.

-

Staining: The cells are then washed with phosphate-buffered saline (PBS) and stained with Hoechst 33258 solution (1 µg/mL) for 10-15 minutes at room temperature in the dark.

-

Visualization: After washing with PBS, the cells are observed under a fluorescence microscope. Apoptotic cells will show condensed or fragmented nuclei.[1]

Signaling Pathways in Anticancer Activity

Many benzamide derivatives exert their anticancer effects by inhibiting Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase that plays a critical role in cell adhesion, migration, and survival.[3] Inhibition of FAK can lead to cell cycle arrest at the G2/M phase and induce apoptosis.[3]

PARP Inhibition

Some benzamide-based compounds act as PARP (Poly (ADP-ribose) polymerase) inhibitors. PARP enzymes are crucial for DNA repair.[5][6] In cancers with existing DNA repair defects (e.g., BRCA1/2 mutations), inhibiting PARP leads to an accumulation of DNA damage and subsequent cell death, a concept known as synthetic lethality.[7]

Anticonvulsant Activity: Modulating Neuronal Excitability

A significant area of investigation for this compound analogs is their potential as anticonvulsant agents. These compounds have shown efficacy in preclinical models of epilepsy.

Quantitative Anticonvulsant Activity Data

The anticonvulsant activity is typically evaluated in rodent models using the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests. The median effective dose (ED50) and median toxic dose (TD50) are determined, and the protective index (PI = TD50/ED50) is calculated to assess the therapeutic window.

| Compound ID | Animal Model | Test | ED50 (mg/kg) | TD50 (mg/kg) | PI | Reference |

| Compound 21 | Mice | MES | 13.48 | >284 | 21.11 | [8] |

| Compound 40 | Mice | MES | <100 | - | - | [9] |

| Compound 47 | Mice | MES | <100 | - | - | [9] |

| Compound 59 | Mice | MES | <100 | - | - | [9] |

| Compound 15 | Rats (oral) | Bicuculline | 73 | >100 | 1.4 | [10] |

| PTZ | 47 | >100 | 2.2 | [10] | ||

| Strychnine | 73 | >100 | 1.4 | [10] |

Experimental Protocols: Anticonvulsant Activity Assessment

Maximal Electroshock (MES) Seizure Test

This model is used to identify compounds effective against generalized tonic-clonic seizures.

-

Animal Preparation: Mice or rats are administered the test compound intraperitoneally or orally.

-

Stimulation: After a set period, a supramaximal electrical stimulus (e.g., 50 mA for 0.2 s in mice) is delivered through corneal or ear-clip electrodes.

-

Observation: The animals are observed for the presence or absence of the tonic hindlimb extension phase of the seizure. Protection is defined as the abolition of this phase.[11][12]

Subcutaneous Pentylenetetrazole (scPTZ) Seizure Test

This test is used to identify compounds that may be effective against absence seizures.

-

Animal Preparation: Animals are pre-treated with the test compound.

-

PTZ Administration: A convulsant dose of pentylenetetrazole (e.g., 85 mg/kg) is administered subcutaneously.

-

Observation: The animals are observed for a period (e.g., 30 minutes) for the occurrence of clonic seizures lasting for at least 5 seconds. Protection is defined as the absence of such seizures.

Rotarod Neurotoxicity Test

This test assesses potential neurological deficits induced by the test compounds.

-

Training: Animals are trained to remain on a rotating rod (e.g., 6 rpm).

-

Testing: After administration of the test compound, the animals are placed back on the rotarod at various time points.

-

Observation: The inability of an animal to remain on the rod for a specified time (e.g., 1 minute) is considered an indication of neurotoxicity.[12]

Proposed Mechanism of Anticonvulsant Action

The anticonvulsant activity of many benzamide derivatives is thought to be mediated through the stabilization of the inactive state of voltage-gated sodium channels.[11] This action reduces the repetitive firing of neurons, thereby decreasing neuronal hyper-excitability and suppressing seizures.

Anti-inflammatory and Analgesic Activities

Derivatives of 2-aminobenzamide have also been investigated for their potential to alleviate inflammation and pain.

Quantitative Anti-inflammatory Activity Data

The anti-inflammatory activity of these compounds has been assessed by their ability to inhibit the production of pro-inflammatory cytokines and by their effects in animal models of inflammation.

| Compound ID | Assay | Target | Inhibition (%) / IC50 | Reference |

| Compound 3ae | LPS-induced RAW264.7 cells | IL-1β | Potent (stronger than dexamethasone) | [13] |

| TNF-α | Potent (stronger than dexamethasone) | [13] | ||

| Compound 4ac | LPS-induced RAW264.7 cells | IL-1β | Potent (stronger than dexamethasone) | [13] |

| TNF-α | Potent (stronger than dexamethasone) | [13] |

Experimental Protocols: Anti-inflammatory Activity Assessment

Inhibition of Pro-inflammatory Cytokines in RAW264.7 Cells

-

Cell Culture: RAW264.7 murine macrophage cells are cultured in appropriate media.

-

Treatment: Cells are pre-treated with various concentrations of the test compounds for 1 hour.

-

Stimulation: Lipopolysaccharide (LPS) (e.g., 1 µg/mL) is added to the cells to induce an inflammatory response, and the cells are incubated for 24 hours.

-

Cytokine Measurement: The levels of pro-inflammatory cytokines such as IL-1β and TNF-α in the cell culture supernatant are measured using an enzyme-linked immunosorbent assay (ELISA).[13]

Carrageenan-Induced Paw Edema in Rats

This is a widely used in vivo model for evaluating acute anti-inflammatory activity.

-

Animal Treatment: Rats are orally administered the test compound or vehicle.

-

Inflammation Induction: After a set time, a sub-plantar injection of carrageenan (1% in saline) is administered into the right hind paw.

-

Edema Measurement: The paw volume is measured at various time points (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.

-

Inhibition Calculation: The percentage inhibition of edema is calculated by comparing the paw volume of the treated group with that of the control group.

Mechanism of Anti-inflammatory Action

The anti-inflammatory effects of these compounds are often attributed to the inhibition of the cyclooxygenase-2 (COX-2) enzyme, which is responsible for the synthesis of pro-inflammatory prostaglandins.[14] Additionally, they can suppress the production of pro-inflammatory cytokines like IL-1β and TNF-α.[13]

Antimicrobial Activity

Certain 2-aminobenzamide derivatives have been synthesized and evaluated for their antimicrobial properties against a panel of bacterial and fungal strains.

Experimental Protocol: Antimicrobial Activity Assessment

Agar Well Diffusion Method

-

Media Preparation: A suitable agar medium is prepared and poured into Petri dishes.

-

Inoculation: The surface of the agar is uniformly inoculated with a standardized suspension of the test microorganism.

-

Well Creation: Wells of a specific diameter are cut into the agar.

-

Compound Application: A solution of the test compound in a suitable solvent (e.g., DMSO) is added to the wells.

-

Incubation: The plates are incubated under appropriate conditions for the growth of the microorganism.

-

Zone of Inhibition Measurement: The diameter of the clear zone around each well, where microbial growth is inhibited, is measured.[15]

Synthesis of this compound Analogs

The synthesis of this compound analogs can be achieved through various synthetic routes. A common method involves the coupling of a substituted 2-aminobenzoic acid with N-ethylethylenediamine.

Conclusion

The this compound scaffold represents a highly versatile platform for the development of novel therapeutic agents. The analogs derived from this core structure have demonstrated a broad spectrum of biological activities, including potent anticancer, anticonvulsant, and anti-inflammatory effects. The continued exploration of the structure-activity relationships and mechanisms of action of these compounds holds significant promise for the discovery of new and improved drugs to address a range of unmet medical needs. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of this promising class of molecules.

References

- 1. Design, synthesis, and cytotoxic activity of 2-amino-1,4-naphthoquinone-benzamide derivatives as apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biologically Active α-Amino Amide Analogs and γδ T Cells—A Unique Anticancer Approach for Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 2-Aminobenzothiazoles in anticancer drug design and discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Reconsidering the mechanisms of action of PARP inhibitors based on clinical outcomes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. PARP inhibitors: review of mechanisms of action and BRCA1/2 mutation targeting - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Anticonvulsant activity of 2- and 3-aminobenzanilides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and anticonvulsant activity of a class of 2-amino 3-hydroxypropanamide and 2-aminoacetamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Amino acid derivatives with anticonvulsant activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. Synthesis and evaluation of anticonvulsant activity of (Z)-4-(2-oxoindolin-3-ylideneamino)-N-phenylbenzamide derivatives in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis and Anti-inflammatory Evaluation of 2-Aminobenzaldehydes via Ir(III)-Catalyzed C-H Amidation of Aldimines with Acyl Azides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. mdpi.com [mdpi.com]

spectroscopic analysis of 2-amino-N-ethylbenzamide (NMR, IR, Mass Spec)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed spectroscopic analysis of 2-amino-N-ethylbenzamide, a key chemical intermediate in pharmaceutical synthesis. The following sections present predicted data for Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), based on established principles and data from analogous compounds. This guide also includes detailed experimental protocols for acquiring such spectra.

Chemical Structure and Properties

-

IUPAC Name: this compound

-

Molecular Weight: 164.21 g/mol [1]

Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Chemical Shifts (CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.2-7.4 | m | 2H | Ar-H |

| ~6.6-6.8 | m | 2H | Ar-H |

| ~6.0 (broad s) | s | 1H | NH (amide) |

| ~4.5 (broad s) | s | 2H | NH₂ (amine) |

| 3.45 | q | 2H | CH₂ |

| 1.25 | t | 3H | CH₃ |

Predicted values are based on analogous compounds such as N-ethylbenzamide and substituted anilines.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Predicted ¹³C NMR Chemical Shifts (CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~168 | C=O (amide) |

| ~148 | Ar-C (C-NH₂) |

| ~132 | Ar-CH |

| ~128 | Ar-CH |

| ~118 | Ar-C (C-C=O) |

| ~116 | Ar-CH |

| ~115 | Ar-CH |

| ~35 | CH₂ |

| ~15 | CH₃ |

Predicted values are based on analogous compounds such as N-ethylbenzamide and 2-amino-N,N-diethylbenzamide.[3]

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450-3300 | Medium, Sharp (two bands) | N-H stretch (primary amine) |

| 3300-3250 | Medium, Broad | N-H stretch (secondary amide) |

| ~1630 | Strong | C=O stretch (Amide I) |

| ~1590 | Medium | N-H bend (primary amine) |

| ~1540 | Medium | N-H bend (secondary amide, Amide II) |

| 1300-1200 | Medium | C-N stretch (aromatic amine) |

| 750 | Strong | C-H bend (ortho-disubstituted aromatic) |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Fragmentation

| m/z | Proposed Fragment |

| 164 | [M]⁺ (Molecular Ion) |

| 149 | [M - CH₃]⁺ |

| 120 | [M - C₂H₅NH]⁺ or [C₇H₆NO]⁺ |

| 106 | [C₇H₆O]⁺ |

| 92 | [C₆H₆N]⁺ |

| 77 | [C₆H₅]⁺ |

Experimental Protocols

NMR Spectroscopy

Protocol for ¹H and ¹³C NMR Spectroscopy:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Instrumentation: Utilize a 400 MHz (or higher) Nuclear Magnetic Resonance spectrometer.

-

¹H NMR Acquisition:

-

Acquire the spectrum with a 90° pulse angle.

-

Set the spectral width to cover the range of -2 to 12 ppm.

-

Use a relaxation delay of 5 seconds to ensure full relaxation of all protons.

-

Typically, 16-64 scans are sufficient to obtain a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum with proton decoupling.

-

Set the spectral width to cover the range of 0 to 200 ppm.

-

Use a relaxation delay of 2-5 seconds.

-

A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of ¹³C.

-

-

Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectrum to the TMS signal.

Infrared (IR) Spectroscopy

Protocol for Attenuated Total Reflectance (ATR)-FTIR Spectroscopy:

-

Sample Preparation: Place a small amount of solid this compound directly onto the ATR crystal.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Background Scan: Record a background spectrum of the empty ATR crystal to subtract atmospheric and instrument-related absorptions.

-

Sample Scan: Lower the ATR press to ensure good contact between the sample and the crystal. Acquire the sample spectrum.

-

Data Collection: Typically, spectra are collected over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-adding 16 or 32 scans usually provides a high-quality spectrum.

-

Processing: The software automatically subtracts the background spectrum from the sample spectrum to yield the final IR spectrum.

Mass Spectrometry

Protocol for Electron Ionization Mass Spectrometry (EI-MS):

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

-

Ionization: Bombard the vaporized sample with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.

-

Mass Analysis: Separate the resulting positively charged ions and fragments based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: Detect the ions and record their abundance.

-

Data Representation: The resulting mass spectrum is a plot of relative ion abundance versus m/z.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound.

Caption: Workflow for the spectroscopic analysis of this compound.

This diagram illustrates the process from sample preparation through various spectroscopic techniques to data analysis and final structural confirmation. Each spectroscopic method provides unique information that, when combined, allows for a comprehensive understanding of the molecule's structure.

References

A Comprehensive Technical Guide to the Solubility and Stability of 2-amino-N-ethylbenzamide

This technical guide provides an in-depth overview of the essential physicochemical properties of 2-amino-N-ethylbenzamide, focusing on its solubility in various solvents and its stability under different environmental conditions. For researchers, scientists, and professionals in drug development, a thorough understanding of these characteristics is paramount for formulation development, ensuring therapeutic efficacy, and meeting regulatory standards.

While specific experimental data for this compound is not extensively available in public literature, this guide outlines the standard, industry-accepted methodologies for determining these crucial parameters. The protocols and data presentation formats described herein provide a robust framework for the systematic evaluation of this and other new chemical entities.

Solubility Profile of this compound

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability. The following sections detail the established methods for assessing the solubility of this compound.

Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining the thermodynamic equilibrium solubility of a compound.[1][2][3]

Objective: To determine the saturation concentration of this compound in a specific solvent at a controlled temperature.

Materials:

-

This compound (solid, pure form)

-

Selected solvents (e.g., water, ethanol, methanol, acetone, chloroform, toluene, and relevant buffer solutions)[4][5]

-

Shaking incubator or orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE or PVDF)

-

Validated analytical method for quantification (e.g., HPLC-UV, LC-MS)

Procedure:

-

Add an excess amount of solid this compound to a known volume of the selected solvent in a sealed vial. The presence of undissolved solid is necessary to ensure saturation.[1][2]

-

Place the vials in a shaking incubator set to a constant temperature (e.g., 25 °C or 37 °C).[3][6]

-

Agitate the samples for a sufficient period to reach equilibrium. This is typically 24 to 48 hours, but the exact time should be determined by taking measurements at different time points until the concentration in solution remains constant.[3]

-

After equilibration, allow the samples to stand to let the excess solid settle.

-

Separate the saturated solution from the undissolved solid by centrifugation followed by filtration of the supernatant.[1][3] Care must be taken to avoid precipitation during this step.

-

Quantify the concentration of this compound in the clear filtrate using a validated analytical method.

Data Presentation: Solubility of this compound

Quantitative solubility data should be presented in a clear and organized table.

| Solvent System | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |

| Purified Water | 25 | Data | Data |

| pH 1.2 Buffer | 37 | Data | Data |

| pH 4.5 Buffer | 37 | Data | Data |

| pH 6.8 Buffer | 37 | Data | Data |

| Ethanol | 25 | Data | Data |

| Methanol | 25 | Data | Data |

| Acetone | 25 | Data | Data |

| Chloroform | 25 | Data | Data |

Visualization: Shake-Flask Solubility Workflow

Stability Profile of this compound

Stability testing is crucial to determine the shelf-life of an API and to identify potential degradation products.[7][] The protocols are guided by the International Council for Harmonisation (ICH) guidelines.

Experimental Protocol: Forced Degradation (Stress Testing)

Forced degradation studies are conducted to identify likely degradation pathways and to develop a stability-indicating analytical method.[7]

Objective: To evaluate the stability of this compound under harsh conditions.

Conditions:

-

Hydrolysis: The compound is exposed to acidic (e.g., 0.1 N HCl), basic (e.g., 0.1 N NaOH), and neutral (e.g., water) conditions at elevated temperatures (e.g., 60 °C).

-

Oxidation: The compound is treated with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.

-

Photolysis: The solid compound and its solution are exposed to UV and visible light (as per ICH Q1B guidelines). A dark control is run in parallel.

-

Thermal Stress: The solid compound is heated (e.g., in 10°C increments above the accelerated stability testing temperature).[7]

Procedure:

-

Prepare solutions of this compound in the respective stress media.

-

Expose the samples to the specified conditions for a defined period (e.g., up to 7 days, with samples taken at intermediate time points).

-

At each time point, withdraw an aliquot, neutralize it if necessary, and dilute it to a suitable concentration.

-

Analyze the samples using a stability-indicating method (e.g., HPLC with a photodiode array detector or LC-MS) to separate the parent compound from any degradation products.

-

Determine the percentage of the remaining parent compound and identify and characterize the major degradation products.

Experimental Protocol: Long-Term and Accelerated Stability Studies

These studies are designed to predict the shelf-life of the API under recommended storage conditions.[9][10][11]

Objective: To evaluate the stability of this compound under ICH-defined storage conditions over time.

Storage Conditions:

-

Long-Term: 25 °C ± 2 °C / 60% RH ± 5% RH or 30 °C ± 2 °C / 65% RH ± 5% RH.

-

Accelerated: 40 °C ± 2 °C / 75% RH ± 5% RH.[10]

Procedure:

-

Package the API in a container closure system that mimics the proposed packaging for storage and distribution.[9]

-

Place a sufficient number of samples (from at least three primary batches) in stability chambers maintained at the specified conditions.[11]

-

Withdraw samples at predetermined time points (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months for long-term studies; 0, 3, 6 months for accelerated studies).[7][11]

-

Test the samples for relevant attributes such as appearance, assay, degradation products, and any other critical quality attributes.[7][9]

Data Presentation: Stability of this compound

Stability data should be tabulated to show the change in quality attributes over time.

Accelerated Stability Data (40°C/75% RH)

| Test Parameter | Specification | Initial | 1 Month | 3 Months | 6 Months |

|---|---|---|---|---|---|

| Appearance | White to off-white powder | Conforms | Data | Data | Data |

| Assay (%) | 98.0 - 102.0 | 99.8 | Data | Data | Data |

| Degradation Product 1 (%) | ≤ 0.2 | < 0.05 | Data | Data | Data |

| Total Impurities (%) | ≤ 1.0 | 0.15 | Data | Data | Data |

Visualization: Comprehensive Stability Study Workflow

Potential Degradation Pathways

Based on the chemical structure of this compound, which contains an amide linkage and an aromatic amine, the following degradation pathways are plausible:

-

Hydrolysis: The amide bond is susceptible to hydrolysis under both acidic and basic conditions, which would cleave the molecule into 2-aminobenzoic acid and ethylamine.

-

Oxidation: The primary aromatic amino group is prone to oxidation, which can lead to the formation of colored degradation products.

-

Photodegradation: Aromatic compounds can be susceptible to degradation upon exposure to light.

Visualization: Potential Degradation Pathways

References

- 1. scispace.com [scispace.com]

- 2. lup.lub.lu.se [lup.lub.lu.se]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 7. academy.gmp-compliance.org [academy.gmp-compliance.org]

- 9. edaegypt.gov.eg [edaegypt.gov.eg]

- 10. gmpsop.com [gmpsop.com]

- 11. database.ich.org [database.ich.org]

Theoretical and In Silico Exploration of 2-Amino-N-phenethylbenzamides: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2-amino-N-phenethylbenzamide scaffold is a promising chemotype in medicinal chemistry, demonstrating a range of biological activities. Recent research has highlighted its potential in the development of novel therapeutics, particularly for conditions such as Irritable Bowel Syndrome (IBS). This technical guide provides an in-depth overview of the theoretical studies and in silico modeling of this class of compounds, focusing on their synthesis, structure-activity relationships (SAR), and predicted pharmacological effects. The content herein is curated to provide researchers and drug development professionals with a comprehensive understanding of the methodologies and findings in this area.

Synthesis of 2-Amino-N-phenethylbenzamide Derivatives

The synthesis of the core 2-amino-N-phenethylbenzamide structure and its derivatives is primarily achieved through the ring-opening of isatoic anhydride with 2-phenylethylamine.[1][2] This reaction is followed by acylation of the resulting amine to introduce further diversity into the scaffold.[1][2]

Quantitative Synthesis Data

The following table summarizes the yield of synthesized 2-amino-N-phenethylbenzamide and its derivatives as reported in the literature.

| Compound ID | R Group | Yield (%) |

| 3 | H | 97 |

| 4a | Acetyl | 81 |

| 4b | 2-Chlorobenzoyl | 79 |

| 4c | 4-Chlorobenzoyl | 80 |

| 4d | 3,5-Dinitrobenzoyl | 79 |

Data sourced from Zhecheva et al. (2024).[2]

In Silico Modeling and Theoretical Studies

Computational methods are integral to the exploration of 2-amino-N-phenethylbenzamides, providing insights into their pharmacokinetic properties, potential biological targets, and mechanisms of action.

ADME (Absorption, Distribution, Metabolism, and Excretion) Predictions

In silico ADME profiling is a critical step in early-stage drug discovery to assess the drug-likeness of candidate compounds. For the 2-amino-N-phenethylbenzamide series, ADME parameters have been predicted using computational tools.

| Compound ID | Molecular Weight ( g/mol ) | logP | H-bond Donors | H-bond Acceptors | Rotatable Bonds | TPSA (Ų) |

| 3 | 240.31 | 2.85 | 2 | 2 | 5 | 55.12 |

| 4a | 282.35 | 2.68 | 2 | 3 | 6 | 68.15 |

| 4b | 378.86 | 4.65 | 2 | 3 | 7 | 68.15 |

| 4c | 378.86 | 4.65 | 2 | 3 | 7 | 68.15 |

| 4d | 430.39 | 3.89 | 2 | 7 | 8 | 159.01 |

Data sourced from Zhecheva et al. (2024).[2]

Molecular Docking and Target Identification

While specific molecular targets for the spasmolytic activity of 2-amino-N-phenethylbenzamides are not yet fully elucidated, molecular docking studies on related benzamide derivatives have been performed to identify potential protein interactions. For instance, related N-phenylbenzamide derivatives have been investigated as potential antiviral agents through docking against SARS-CoV-2 targets. The general workflow for such studies provides a roadmap for future investigations into 2-amino-N-phenethylbenzamides.

Pharmacophore Modeling for Anticonvulsant Activity

The benzamide moiety is a known pharmacophore for anticonvulsant activity. A proposed pharmacophore model for anticonvulsant benzamides includes a hydrophobic aryl ring, a hydrogen bonding domain, an electron donor/acceptor system, and a second distal hydrophobic aryl ring.[2] The 2-amino-N-phenethylbenzamide scaffold aligns with these features, suggesting a potential therapeutic application in epilepsy that warrants further investigation.

Experimental Protocols

This section details the methodologies for key experiments cited in the study of 2-amino-N-phenethylbenzamides.

Synthesis of 2-amino-N-phenethylbenzamide (3)

-

Reaction Setup: A solution of isatoic anhydride (1 equivalent) is prepared in a suitable solvent (e.g., anhydrous dioxane).

-

Addition of Amine: 2-Phenylethylamine (1.1 equivalents) is added dropwise to the solution at room temperature.

-

Reaction Conditions: The reaction mixture is stirred at reflux for 4 hours.

-

Work-up: The solvent is removed under reduced pressure. The residue is dissolved in dichloromethane and washed sequentially with 1M HCl, saturated NaHCO3, and brine.

-

Purification: The organic layer is dried over anhydrous Na2SO4, filtered, and concentrated. The crude product is purified by column chromatography on silica gel to afford the pure 2-amino-N-phenethylbenzamide.[1][2]

In Silico ADME Prediction

-

Structure Preparation: The 2D structures of the compounds are drawn using a chemical drawing software and converted to 3D structures.

-

Energy Minimization: The 3D structures are energy-minimized using a suitable force field (e.g., MMFF94).

-

Descriptor Calculation: A computational software (e.g., MOE - Molecular Operating Environment) is used to calculate various physicochemical descriptors, including molecular weight, logP, topological polar surface area (TPSA), and the number of hydrogen bond donors and acceptors.

-

Drug-Likeness Evaluation: The calculated descriptors are evaluated against established rules for drug-likeness, such as Lipinski's Rule of Five.

In Vitro Albumin Denaturation Assay

-

Reaction Mixture Preparation: A reaction mixture is prepared containing 0.2 mL of egg albumin, 2.8 mL of phosphate-buffered saline (PBS, pH 6.4), and 2.0 mL of the test compound at various concentrations.

-

Incubation: The reaction mixtures are incubated at 37°C for 15 minutes.

-

Denaturation Induction: The mixtures are then heated at 70°C for 5 minutes to induce protein denaturation.

-

Absorbance Measurement: After cooling to room temperature, the absorbance of the solutions is measured at 660 nm.

-

Calculation: The percentage inhibition of protein denaturation is calculated using the formula: % Inhibition = [ (Abs_control - Abs_sample) / Abs_control ] * 100 where Abs_control is the absorbance of the control (without the test compound) and Abs_sample is the absorbance of the sample.

Ex Vivo Smooth Muscle Relaxation Study

-

Tissue Preparation: Male Wistar rats are euthanized, and segments of the gastric corpus are excised and placed in Krebs solution.

-

Organ Bath Setup: The smooth muscle strips are mounted in an organ bath containing Krebs solution, maintained at 37°C, and aerated with 95% O2 and 5% CO2.

-

Equilibration: The tissues are allowed to equilibrate for 60 minutes under a resting tension of 1 g.

-

Compound Administration: The test compounds are added to the organ bath in a cumulative manner to obtain concentration-response curves.

-

Data Recording: The isometric contractions of the smooth muscle strips are recorded using a force transducer and a data acquisition system. The relaxant effect is measured as the percentage decrease from the pre-contracted tone.

Immunohistochemical Analysis of nNOS and IL-1β

-

Tissue Fixation and Sectioning: Smooth muscle tissue samples are fixed in 4% paraformaldehyde, embedded in paraffin, and sectioned at 5 µm thickness.

-

Antigen Retrieval: The sections are deparaffinized, rehydrated, and subjected to antigen retrieval using a citrate buffer (pH 6.0) at 95°C for 20 minutes.

-

Immunostaining: The sections are incubated with primary antibodies against neuronal nitric oxide synthase (nNOS) and interleukin-1β (IL-1β) overnight at 4°C.

-

Detection: A secondary antibody conjugated to a detection system (e.g., horseradish peroxidase) is applied, followed by a chromogen (e.g., diaminobenzidine) to visualize the antibody binding.

-

Microscopy: The stained sections are counterstained with hematoxylin and examined under a light microscope. The intensity and localization of the staining are analyzed to determine the expression of nNOS and IL-1β.

Visualizations: Workflows and Signaling Pathways

Experimental and Computational Workflow

The following diagram illustrates the integrated workflow for the synthesis, in silico analysis, and biological evaluation of 2-amino-N-phenethylbenzamide derivatives.

Proposed Mechanism of Action in Smooth Muscle Cells

The synthesized 2-amino-N-phenethylbenzamides have been shown to induce smooth muscle relaxation. Unlike the established antispasmodic mebeverine, this effect is independent of serotonin or Ca2+-dependent signaling pathways.[1][2] Instead, the mechanism appears to involve the modulation of inflammatory and signaling molecules within the myenteric plexus. Specifically, active compounds inhibit the expression of the pro-inflammatory cytokine interleukin-1β (IL-1β) and stimulate the expression of neuronal nitric oxide synthase (nNOS).[1][2] The resulting increase in nitric oxide (NO) production leads to smooth muscle relaxation.

Conclusion

The theoretical and in silico modeling of 2-amino-N-phenethylbenzamides has provided valuable insights into their potential as therapeutic agents. The synthetic accessibility, favorable predicted ADME profiles, and demonstrated anti-inflammatory and spasmolytic activities make this scaffold an attractive starting point for further drug development efforts. Future work should focus on the identification of specific molecular targets to fully elucidate the mechanism of action and to guide the rational design of more potent and selective analogs. The experimental protocols and workflows detailed in this guide provide a solid foundation for researchers to build upon in this promising area of medicinal chemistry.

References

Discovering Novel Benzamide Analog Scaffolds for Modulating Endoplasmic Reticulum Stress: An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction

The endoplasmic reticulum (ER) is a critical organelle responsible for the synthesis, folding, and maturation of a significant portion of the cellular proteome. A variety of physiological and pathological conditions, such as hypoxia, nutrient deprivation, viral infections, and the expression of mutant proteins, can disrupt the ER's protein-folding capacity, leading to an accumulation of unfolded or misfolded proteins. This state, known as ER stress, triggers a highly conserved signaling network called the Unfolded Protein Response (UPR).[1][2]

The UPR is a double-edged sword. In the short term, it aims to restore ER homeostasis and promote cell survival by attenuating protein translation, upregulating ER chaperones to enhance protein folding, and increasing ER-associated degradation (ERAD) of misfolded proteins.[2][3] However, if the stress is too severe or prolonged, the UPR switches from a pro-survival to a pro-apoptotic program, leading to programmed cell death.[1][4] This cellular life-or-death decision is governed by three main ER transmembrane sensor proteins: Inositol-requiring enzyme 1 (IRE1α), PKR-like ER kinase (PERK), and Activating Transcription Factor 6 (ATF6).[5]

Chronic, unresolved ER stress is implicated in the pathogenesis of numerous human diseases, including metabolic disorders like diabetes, neurodegenerative diseases, inflammatory conditions, and cancer.[6][7] This has made the UPR an attractive target for therapeutic intervention. Modulating the UPR with small molecules offers the potential to either protect cells from stress-induced death (e.g., preserving insulin-producing β-cells in diabetes) or to selectively induce apoptosis in diseased cells (e.g., in cancer).[5][6]

Recently, benzamide-based scaffolds have emerged as a promising class of compounds for modulating ER stress. Through high-throughput screening and subsequent structure-activity relationship (SAR) studies, novel benzamide analogs have been identified that can selectively inhibit or activate specific branches of the UPR. This guide provides a comprehensive technical overview of the discovery of these novel scaffolds, including the underlying signaling pathways, quantitative data on lead compounds, detailed experimental protocols for their evaluation, and insights into their structure-activity relationships.

The Unfolded Protein Response (UPR) Signaling Pathway

The UPR is orchestrated by three main sensor proteins located on the ER membrane: IRE1α, PERK, and ATF6. In an unstressed state, the luminal domains of these sensors are bound by the master ER chaperone, BiP (Binding immunoglobulin protein), also known as GRP78, which keeps them in an inactive state.[1][8] Upon accumulation of unfolded proteins, BiP is sequestered away to assist in protein folding, leading to the activation of the UPR sensors.

The Three Branches of the UPR

-

The IRE1α Pathway: The most conserved branch of the UPR, IRE1α is a dual-function enzyme with both kinase and endoribonuclease (RNase) activity.[5] Its activation leads to the unconventional splicing of X-box binding protein 1 (XBP1) mRNA. The resulting spliced XBP1 (XBP1s) is a potent transcription factor that upregulates genes involved in protein folding, ER expansion, and ERAD.[5][9]

-

The PERK Pathway: Upon activation, PERK phosphorylates the α-subunit of eukaryotic initiation factor 2 (eIF2α). This phosphorylation leads to a global attenuation of protein synthesis, thereby reducing the protein load on the ER. However, it paradoxically promotes the translation of Activating Transcription Factor 4 (ATF4), which upregulates genes involved in amino acid metabolism, antioxidant responses, and, under prolonged stress, the pro-apoptotic factor CHOP (C/EBP homologous protein).[3][10]

-

The ATF6 Pathway: ATF6 is a transmembrane transcription factor. Upon ER stress, it translocates to the Golgi apparatus, where it is cleaved by proteases to release its cytosolic domain. This cleaved fragment then moves to the nucleus to activate the transcription of ER chaperones and components of the ERAD machinery.[1][9]

The interplay between these three branches determines the cell's fate in response to ER stress. While initial activation promotes adaptation and survival, chronic activation, particularly of the PERK-ATF4-CHOP axis, pushes the cell towards apoptosis.

References

- 1. Measuring ER stress and the unfolded protein response using mammalian tissue culture system - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. New Frontiers on ER Stress Modulation: Are TRP Channels the Leading Actors? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Methods to Detect Endoplasmic Reticulum Stress and Apoptosis in Diabetic Nephropathy | Springer Nature Experiments [experiments.springernature.com]

- 5. Therapeutic targeting of endoplasmic reticulum stress in acute graft-versus-host disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pharmacological targeting of endoplasmic reticulum stress in disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The Natural Occurring Compounds Targeting Endoplasmic Reticulum Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Xbp1-GFP reporter assay in response to ER stress [bio-protocol.org]

- 9. Methods for Monitoring Endoplasmic Reticulum Stress and the Unfolded Protein Response - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

The Enduring Significance of 2-Aminobenzamide: A Pharmacophore at the Core of Modern Drug Discovery

For Immediate Release

A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 2-aminobenzamide scaffold has emerged as a cornerstone in medicinal chemistry, serving as a versatile and potent pharmacophore in the design of a diverse array of therapeutic agents. This in-depth technical guide explores the multifaceted role of the 2-aminobenzamide moiety, with a particular focus on its critical interactions as a zinc-binding group in histone deacetylase (HDAC) inhibitors and as a hinge-binding motif in kinase inhibitors. This document provides a thorough overview of its structure-activity relationships, detailed experimental protocols for synthesis and evaluation, and visual representations of key signaling pathways and experimental workflows to facilitate a deeper understanding of its therapeutic potential.

The 2-Aminobenzamide Pharmacophore: A Privileged Scaffold

The 2-aminobenzamide core, characterized by an amide group ortho to an amino group on a benzene ring, possesses a unique electronic and structural arrangement that enables it to engage in specific and high-affinity interactions with biological targets. Its ability to act as a bidentate ligand, forming key hydrogen bonds and coordinating with metal ions, underpins its efficacy in a range of therapeutic areas, including oncology, inflammation, and neurodegenerative diseases.

Key Pharmacophoric Features:

-

Zinc-Binding Group (ZBG) in HDAC Inhibitors: The primary amine and the adjacent amide carbonyl of the 2-aminobenzamide moiety chelate the zinc ion in the active site of histone deacetylases. This interaction is crucial for inhibiting the enzymatic activity of HDACs, leading to the hyperacetylation of histones and non-histone proteins, which in turn modulates gene expression and induces anti-tumor effects such as cell cycle arrest and apoptosis.

-

Hinge-Binding Motif in Kinase Inhibitors: The 2-aminobenzamide scaffold can form critical hydrogen bonds with the hinge region of the ATP-binding pocket of various kinases. The amide NH and carbonyl oxygen, along with the ortho-amino group, can act as hydrogen bond donors and acceptors, mimicking the interactions of the adenine portion of ATP and effectively blocking the kinase's catalytic activity.

Quantitative Analysis of 2-Aminobenzamide Derivatives

The therapeutic efficacy of 2-aminobenzamide-based inhibitors is highly dependent on the nature and position of substituents on the benzamide ring and the linker connecting to a capping group. The following tables summarize the in vitro inhibitory activity (IC50) of representative 2-aminobenzamide derivatives against various HDAC isoforms and protein kinases.

Table 1: Inhibitory Activity of 2-Aminobenzamide Derivatives against Histone Deacetylases (HDACs)

| Compound ID | R1 Group | R2 Group | HDAC1 IC50 (µM) | HDAC2 IC50 (µM) | HDAC3 IC50 (µM) | Reference |

| Entinostat (MS-275) | H | Pyridyl-containing linker and cap | 0.93 | 0.95 | 1.80 | [1][2] |

| Mocetinostat | H | Quinoline-containing linker and cap | - | - | - | [3] |

| CI-994 | H | Acetylamino group at position 4 | - | - | - | [3] |

| 19f | H | Pyrazine-piperazine linker and cap | 0.08 | 0.22 | 0.16 | [3] |

| 21a | 5-thienyl | Pyrazine-piperazine linker and cap | 0.26 | 2.47 | >10 | [3] |

| 29b | H | Pyrazine-N-methylpiperazine linker and cap | 0.07 | 0.26 | 6.1 | [3] |

| 7j | CH3 | NH2 | 0.65 | 0.78 | 1.70 | [1] |

Table 2: Inhibitory Activity of 2-Aminobenzamide Derivatives against Protein Kinases

| Compound Class | Target Kinase | Representative Compound | IC50 (µM) |

| 2-Amidobenzimidazole | CK1δ | 23 | 0.0986 |

Signaling Pathways Modulated by 2-Aminobenzamide Inhibitors

The therapeutic effects of 2-aminobenzamide derivatives stem from their ability to modulate critical cellular signaling pathways. As HDAC and kinase inhibitors, they can influence gene transcription, cell cycle progression, and apoptosis.

HDAC Inhibitors and Cell Cycle Regulation